N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide
Description
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=C-) connecting a 5-isopropylpyrazole core to a 4-hydroxy-3-methoxyphenyl substituent. This compound belongs to a broader class of acylhydrazones, which are widely studied for their pharmacological properties, including antioxidant, antimicrobial, and anticancer activities . Its synthesis typically involves condensation of a pyrazole carbohydrazide with a substituted benzaldehyde derivative under acidic or neutral conditions .
Properties
CAS No. |
302917-81-3 |
|---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-9(2)12-8-13(19-18-12)16(22)20-17-10(3)11-5-6-14(21)15(7-11)23-4/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
YRLJNQHBUNLXGS-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with isonicotinohydrazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide can be elucidated by comparing it with analogous pyrazole carbohydrazide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazole Carbohyrazide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl moiety in the target compound enhances hydrogen-bonding capacity compared to simpler hydroxyphenyl derivatives (e.g., ). This may improve binding to biological targets like enzymes or receptors.
Synthetic and Characterization Methods :
- Most analogs are synthesized via hydrazone formation, confirmed by IR (N-H stretch at ~3200 cm⁻¹) and NMR (imine proton at δ 8.2–8.5 ppm) .
- Single-crystal X-ray diffraction (e.g., SHELXL software ) is critical for confirming the (E)-configuration of the hydrazone linkage, as seen in related compounds .
Biological Potential: Compounds with electron-donating groups (e.g., -OCH₃, -OH) show superior antioxidant activity compared to nitro-substituted derivatives . Thiophene or triazole substitutions (e.g., ) introduce heteroatoms that may modulate redox or metal-chelating properties.
Biological Activity
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles current findings related to its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C16H20N4O3
- SMILES Notation: CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC
- InChI Key: YRLJNQHBUNLXGS-LICLKQGHSA-N
The compound features a pyrazole ring, which is commonly associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD | Induction of apoptosis |
| A549 (Lung Cancer) | TBD | Cell cycle arrest | |
| Hep-2 (Laryngeal Cancer) | TBD | Inhibition of proliferation |
Note: Specific IC50 values for this compound are yet to be determined in published studies. However, similar pyrazole derivatives have shown promising results.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression. Pyrazole derivatives are known to affect:
- Apoptosis Pathways: Inducing programmed cell death in malignant cells.
- Cell Cycle Regulation: Arresting the cell cycle, thereby preventing tumor growth.
Anti-inflammatory Properties
Beyond anticancer effects, pyrazole compounds have been recognized for their anti-inflammatory properties. They may exert these effects through:
- Inhibition of Pro-inflammatory Cytokines: Such as TNF-alpha and IL-6.
- Blocking COX Enzymes: Leading to reduced synthesis of prostaglandins.
Case Studies and Research Findings
-
Study on Pyrazole Derivatives:
A review highlighted that several pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some achieving IC50 values as low as 3.79 µM against MCF7 cells. This indicates a strong potential for further development as therapeutic agents . -
Mechanistic Insights:
Research indicates that compounds like this compound may inhibit specific pathways involved in inflammation and cancer progression, although direct studies on this compound remain limited .
Future Directions
The exploration of this compound's biological activities is still in its infancy. Future research should focus on:
- In Vivo Studies: To confirm efficacy and safety profiles.
- Mechanistic Studies: To elucidate the precise pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
